molecular formula C11H14N2O3 B2647840 N-ethyl-N'-(2-methoxyphenyl)oxamide CAS No. 357268-79-2

N-ethyl-N'-(2-methoxyphenyl)oxamide

Cat. No. B2647840
CAS RN: 357268-79-2
M. Wt: 222.244
InChI Key: RLYQVQNUWOVOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-ethyl-N’-(2-methoxyphenyl)oxamide” are not available, oxamides in general can be synthesized from readily available starting materials like diethyl oxalate, glycine, and β-alanine . Oxamides formed by condensation reactions can be subsequently nitrated to form the corresponding dinitrox-amides .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

One study focuses on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including compounds similar to N-ethyl-N'-(2-methoxyphenyl)oxamide. These compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. The research demonstrates the importance of hydrogen bonding in determining the structure and conformation of oxamide derivatives, which can be crucial for designing compounds with specific properties and activities (Martínez-Martínez et al., 1998).

Synthesis of Novel Derivatives

Another application is in the synthesis of novel series of derivatives using oxamide as a precursor or core structure. For instance, OxymaPure/DIC has been used as an efficient reagent in the synthesis of a novel series of α-ketoamide derivatives, indicating the versatility of oxamide structures in synthetic chemistry and their potential for generating new compounds with desired biological or chemical properties (El‐Faham et al., 2013).

Polymer Chemistry

Oxamide derivatives have also found applications in polymer chemistry. For example, a new 2-oxazoline monomer with a protected thiol group was synthesized, which upon copolymerization yielded polymers with pendant thiol groups. Such materials could have applications in creating functionalized polymers for various technological and biomedical applications (Cesana et al., 2007).

Corrosion Inhibition

Additionally, oxamide derivatives have been studied for their corrosion inhibition efficiency. Specifically, ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives have shown potential as corrosion inhibitors for mild steel in acidic solutions. This application is significant in the field of materials science, where the protection of metals from corrosion is a critical concern (Djenane et al., 2019).

properties

IUPAC Name

N-ethyl-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYQVQNUWOVOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-(2-methoxyphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.